GSK789

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

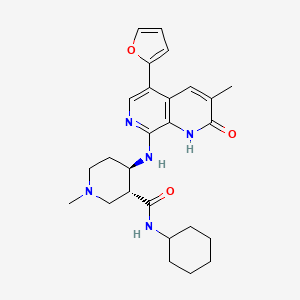

C26H33N5O3 |

|---|---|

Molecular Weight |

463.6 g/mol |

IUPAC Name |

(3R,4R)-N-cyclohexyl-4-[[5-(furan-2-yl)-3-methyl-2-oxo-1H-1,7-naphthyridin-8-yl]amino]-1-methylpiperidine-3-carboxamide |

InChI |

InChI=1S/C26H33N5O3/c1-16-13-18-19(22-9-6-12-34-22)14-27-24(23(18)30-25(16)32)29-21-10-11-31(2)15-20(21)26(33)28-17-7-4-3-5-8-17/h6,9,12-14,17,20-21H,3-5,7-8,10-11,15H2,1-2H3,(H,27,29)(H,28,33)(H,30,32)/t20-,21-/m1/s1 |

InChI Key |

NDEORODKVUYMFQ-NHCUHLMSSA-N |

Isomeric SMILES |

CC1=CC2=C(C(=NC=C2C3=CC=CO3)N[C@@H]4CCN(C[C@H]4C(=O)NC5CCCCC5)C)NC1=O |

Canonical SMILES |

CC1=CC2=C(C(=NC=C2C3=CC=CO3)NC4CCN(CC4C(=O)NC5CCCCC5)C)NC1=O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of GSK789 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK789 is a potent, cell-permeable, and highly selective chemical probe that acts as an inhibitor of the first bromodomain (BD1) of the Bromo and Extra Terminal Domain (BET) family of proteins.[1] This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[2] Dysregulation of BET protein function has been implicated in the pathogenesis of numerous cancers, making them attractive targets for therapeutic intervention. This compound exhibits remarkable selectivity for BD1 over the second bromodomain (BD2), a characteristic that is being explored for its potential to separate the anti-inflammatory and immunomodulatory effects from the anti-cancer properties of pan-BET inhibitors.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Data Presentation

In Vitro Potency and Selectivity

This compound demonstrates high-affinity binding to the first bromodomain of BET proteins with significant selectivity over the second bromodomain.

| Target | Assay Type | Potency (Kd) | Selectivity (BD1 vs. BD2) |

| BET BD1 | BROMOscan | 16-20 nM | >1,000-fold |

Cellular Activity

The inhibitory effect of this compound on cell proliferation and cytokine release has been evaluated in various cancer cell lines.

| Cell Line | Assay Type | IC50 |

| MV-4-11 (Acute Myeloid Leukemia) | Antiproliferation | 125 nM |

| HL60 (Acute Promyelocytic Leukemia) | Antiproliferation | 390 nM |

| THP-1 (Acute Monocytic Leukemia) | Antiproliferation | 258 nM |

| Cytokine | Assay Type | IC50 |

| TNFα | Cytokine Release | 0.87 µM |

| MCP-1 | Cytokine Release | 0.67 µM |

| IL-6 | Cytokine Release | 3.55 µM |

Core Mechanism of Action

This compound exerts its anti-cancer effects by competitively binding to the acetyl-lysine binding pocket of the first bromodomain (BD1) of BET proteins. This action displaces BET proteins from chromatin, leading to a downstream cascade of transcriptional changes.

Inhibition of BET Protein Function

BET proteins, particularly BRD4, act as scaffolds that recruit the positive transcription elongation factor b (P-TEFb) complex to gene promoters and super-enhancers. This recruitment is essential for the release of paused RNA Polymerase II and subsequent transcriptional elongation of target genes, including many key oncogenes. By occupying the BD1 pocket, this compound prevents the "reading" of acetylated histone tails by BET proteins, leading to their dissociation from chromatin. This disruption of the BET protein-chromatin interaction is the primary mechanism through which this compound inhibits gene transcription.

Downregulation of c-Myc

A critical downstream effector of BET inhibition is the proto-oncogene c-Myc. The MYC gene is a master regulator of cell proliferation, growth, and metabolism, and its overexpression is a hallmark of many cancers. The transcription of MYC is highly dependent on BRD4 activity. By displacing BRD4 from the MYC promoter and enhancer regions, this compound effectively suppresses MYC transcription and subsequent c-Myc protein expression. This leads to cell cycle arrest and apoptosis in c-Myc-dependent cancer cells.

Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation, immunity, and cell survival. Aberrant NF-κB signaling is a common feature of many cancers, contributing to tumor progression and therapeutic resistance. Evidence suggests that BET inhibitors, including those selective for BD1, can modulate NF-κB activity. The mechanism does not appear to involve the canonical IκBα degradation and subsequent nuclear translocation of the p65 subunit. Instead, it is proposed that BET inhibitors disrupt the interaction between BRD4 and acetylated p65 in the nucleus, thereby attenuating the transcriptional activity of NF-κB at specific gene promoters.

Signaling Pathway Diagram

Caption: this compound inhibits the BD1 domain of BET proteins, disrupting their interaction with chromatin and acetylated p65.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is employed to determine the in vitro potency of this compound in inhibiting the binding of BET bromodomains to acetylated histone peptides.

-

Principle: TR-FRET measures the proximity of two fluorophore-labeled molecules. A terbium- or europium-labeled donor fluorophore is attached to the BET bromodomain protein, and an acceptor fluorophore is conjugated to an acetylated histone peptide. When the bromodomain binds to the peptide, the donor and acceptor are brought into close proximity, allowing for fluorescence resonance energy transfer upon excitation of the donor. This compound competes with the peptide for binding to the bromodomain, leading to a decrease in the FRET signal in a concentration-dependent manner.

-

General Protocol:

-

Recombinant, purified BET bromodomain protein (e.g., BRD4-BD1) labeled with a donor fluorophore (e.g., Europium-chelate) is incubated with a biotinylated, acetylated histone H4 peptide and a streptavidin-conjugated acceptor fluorophore (e.g., APC).

-

Serial dilutions of this compound are added to the reaction mixture in a 384-well plate.

-

The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation at ~340 nm and emission measured at the donor and acceptor wavelengths (e.g., 615 nm and 665 nm).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

BROMOscan® Assay

This is a competitive binding assay used to determine the selectivity of this compound across a panel of bromodomain-containing proteins.

-

Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain protein. The amount of bromodomain protein bound to the solid support is quantified using qPCR.

-

General Protocol:

-

A library of DNA-tagged bromodomain proteins is used.

-

Each bromodomain protein is incubated with an immobilized ligand in the presence of this compound.

-

After an incubation period, unbound proteins are washed away.

-

The amount of bound bromodomain protein is quantified by qPCR of the attached DNA tag.

-

The results are reported as the percentage of the control (no compound) binding, and Kd values are determined from dose-response curves.

-

Antiproliferation Assay

This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.

-

Principle: A colorimetric or fluorometric method is used to measure the metabolic activity of viable cells, which is proportional to the number of living cells.

-

General Protocol:

-

Cancer cells (e.g., MV-4-11, HL60, THP-1) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of this compound or vehicle control.

-

After a defined incubation period (e.g., 72 hours), a viability reagent (e.g., MTT, resazurin, or a reagent to measure ATP levels) is added to each well.

-

Following a further incubation, the absorbance or fluorescence is measured using a microplate reader.

-

The percentage of cell viability relative to the vehicle-treated control is calculated, and IC50 values are determined.

-

Cytokine Release Assay

This assay quantifies the inhibitory effect of this compound on the release of pro-inflammatory cytokines from immune cells.

-

Principle: Peripheral blood mononuclear cells (PBMCs) or a specific immune cell line are stimulated to produce cytokines in the presence or absence of the test compound. The concentration of released cytokines in the cell culture supernatant is then measured.

-

General Protocol:

-

Human PBMCs are isolated from healthy donor blood.

-

The cells are plated and treated with various concentrations of this compound.

-

The cells are then stimulated with an immune activator (e.g., lipopolysaccharide [LPS] or anti-CD3/CD28 antibodies).

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The concentrations of cytokines (e.g., TNFα, IL-6, MCP-1) are measured using a multiplex immunoassay platform (e.g., Luminex or Meso Scale Discovery).

-

The percentage of inhibition of cytokine release is calculated, and IC50 values are determined.

-

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of drug treatment on tumor growth is monitored over time.

-

General Protocol:

-

Human cancer cells (e.g., a hematological or solid tumor cell line) are injected subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG mice).

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

This compound is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and dosing schedule (e.g., 10 mg/kg, daily). The control group receives a vehicle solution.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

The body weight of the mice is monitored as an indicator of toxicity.

-

At the end of the study, the tumors are excised and weighed, and may be used for further pharmacodynamic analysis (e.g., Western blotting for c-Myc levels).

-

Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.

-

Experimental Workflow Diagram

Caption: A workflow for characterizing this compound from in vitro potency to in vivo efficacy and mechanistic studies.

Conclusion

This compound is a highly selective inhibitor of the first bromodomain of BET proteins, demonstrating potent anti-proliferative and immunomodulatory effects in preclinical models of cancer. Its mechanism of action is centered on the displacement of BET proteins from chromatin, leading to the transcriptional repression of key oncogenes, most notably c-Myc. Furthermore, this compound modulates the transcriptional activity of the NF-κB pathway through a mechanism distinct from the canonical signaling cascade. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other BD1-selective BET inhibitors in oncology. Further studies are warranted to fully elucidate the in vivo efficacy across a broader range of cancer models and to explore potential combination therapies. As of the latest available information, there are no registered clinical trials specifically for this compound.

References

GSK789: A Technical Guide to a Selective BET Bromodomain 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK789, a potent and highly selective, cell-permeable inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins. This compound serves as a valuable chemical probe for elucidating the distinct biological roles of BD1 in gene transcription, offering potential therapeutic applications in oncology and immunology.[1][2] This document details the inhibitor's mechanism of action, selectivity profile, and key experimental data, along with methodologies for its evaluation.

Core Mechanism of Action

The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in regulating gene expression.[3] They contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails. This interaction tethers BET proteins to chromatin, where they recruit transcriptional machinery to activate gene expression.

This compound selectively binds to the BD1 pocket of BET proteins, competing with acetylated histones. This prevents the recruitment of transcriptional regulators, leading to the downregulation of key genes involved in cell proliferation and inflammation, such as the oncogene MYC and pro-inflammatory cytokines. The selectivity of this compound for BD1 allows for the dissection of the specific functions of this domain compared to the more ubiquitous roles of pan-BET inhibitors.

Data Presentation

Biochemical Activity and Selectivity

This compound demonstrates high affinity for the first bromodomain (BD1) of all BET family members, with significantly lower potency against the second bromodomain (BD2), showcasing its remarkable selectivity.

Table 1: In Vitro Activity of this compound against BET Bromodomains (TR-FRET Assay)

| Target | pIC50 | IC50 (nM) | Selectivity (BD1 vs. BD2) |

| BRD2 BD1 | 7.0 | 100 | >100-fold |

| BRD2 BD2 | <4.7 | >20,000 | |

| BRD3 BD1 | 6.8 | 158 | >100-fold |

| BRD3 BD2 | <4.7 | >20,000 | |

| BRD4 BD1 | 7.5 | 32 | >1000-fold |

| BRD4 BD2 | <4.5 | >31,623 | |

| BRDT BD1 | 6.2 | 631 | >20-fold |

| BRDT BD2 | <4.9 | >12,589 |

Data sourced from a mutant TR-FRET assay.

Table 2: Dissociation Constants (Kd) and Selectivity from BROMOscan and Chemoproteomics

| Target | BROMOscan pKd | BROMOscan Selectivity (BD1 vs. BD2) | Chemoproteomics pKd | Chemoproteomics Selectivity (BD1 vs. BD2) |

| BRD2 BD1 | 7.7 | 1200-fold | 8.4 | >6000-fold |

| BRD2 BD2 | 4.6 | <4.6 | ||

| BRD3 BD1 | 7.8 | 1200-fold | 8.4 | 1600-fold |

| BRD3 BD2 | 4.7 | 5.2 | ||

| BRD4 BD1 | 7.7 | 1300-fold | 8.2 | >3000-fold |

| BRD4 BD2 | 4.5 | <4.7 | ||

| BRDT BD1 | 7.7 | 1000-fold | 8.0 | >3000-fold |

| BRDT BD2 | 4.7 | <4.5 |

Selectivity Against Non-BET Bromodomains

This compound exhibits high selectivity for BET BD1 over other bromodomain-containing proteins. In a BROMOscan panel, the most significant off-target interactions were observed with the second bromodomain of TAF1 and TAF1L.

Table 3: Activity of this compound Against Selected Non-BET Bromodomains

| Target | BROMOscan pKd | In-house FRET pIC50 |

| TAF1 BD2 | 7.3 | 5.0 |

| TAF1L BD2 | 6.4 | Not Reported |

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is employed to measure the binding affinity of this compound to isolated BET bromodomains.

Methodology:

-

Reagents: Recombinant GST-tagged BET bromodomain proteins (BD1 or BD2), biotinylated histone H4 peptide (acetylated), Europium-labeled anti-GST antibody (donor), and Streptavidin-conjugated acceptor fluorophore.

-

Procedure:

-

The BET bromodomain protein, biotinylated histone peptide, and this compound (at varying concentrations) are incubated together in an assay buffer.

-

Europium-labeled anti-GST antibody and Streptavidin-conjugated acceptor are added.

-

The plate is incubated to allow for binding and FRET signal development.

-

-

Detection: The TR-FRET signal is measured using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (Europium) and ~665 nm (acceptor).

-

Data Analysis: The ratio of acceptor to donor emission is calculated. IC50 values are determined by plotting the FRET ratio against the inhibitor concentration.

Cellular Target Engagement: Inhibition of LPS-Induced Cytokine Release in Whole Blood

This assay assesses the ability of this compound to modulate inflammatory responses in a cellular context.

Methodology:

-

Sample: Freshly drawn human whole blood.

-

Procedure:

-

Whole blood is treated with various concentrations of this compound or vehicle control (DMSO).

-

The blood is then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Samples are incubated for a defined period (e.g., 24 hours) at 37°C.

-

-

Detection: The concentration of pro-inflammatory cytokines, such as Monocyte Chemoattractant Protein-1 (MCP-1) and Interleukin-6 (IL-6), in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.[4][5][6]

-

Data Analysis: IC50 values are calculated based on the dose-dependent inhibition of cytokine production.

Cell Viability/Proliferation Assay

This assay determines the anti-proliferative effects of this compound on cancer cell lines.

Methodology:

-

Cell Lines: A relevant cancer cell line (e.g., a hematological malignancy cell line known to be dependent on BET proteins).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere (if applicable).

-

Cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

-

Detection: Cell viability is assessed using a metabolic assay such as MTS or CellTiter-Glo, which measures the metabolic activity of viable cells.

-

Data Analysis: The percentage of cell viability relative to vehicle-treated controls is calculated, and IC50 values are determined.

Visualizations

Caption: BET signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the evaluation of this compound.

Caption: Logical relationship of this compound's selective BD1 inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. med.virginia.edu [med.virginia.edu]

- 3. pnas.org [pnas.org]

- 4. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hooke - Contract Research - Ex vivo whole-blood LPS stimulation [hookelabs.com]

- 6. Reproducibility of LPS-Induced ex vivo Cytokine Response of Healthy Volunteers Using a Whole Blood Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GSK789 in Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Selective Inhibition of BET Bromodomain 1

GSK789 is a potent, cell-permeable small molecule that functions as a highly selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] The BET family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[3] These proteins contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails, a key mark of active chromatin.[3] By binding to these acetylated histones, BET proteins recruit transcriptional machinery to specific gene loci, thereby activating gene expression.

This compound's mechanism of action lies in its ability to competitively bind to the acetyl-lysine binding pocket of BD1, preventing the engagement of BET proteins with chromatin. This displacement of BET proteins from gene promoters and enhancers leads to a downstream modulation of gene transcription. A key feature of this compound is its remarkable selectivity for BD1 over BD2, which is over 1000-fold.[4] This specificity allows for a more targeted approach to modulating BET protein function compared to pan-BET inhibitors that target both bromodomains.

Quantitative Analysis of this compound's Inhibitory Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its inhibitory concentration (IC50) and dissociation constants (Kd) against the bromodomains of the BET family proteins.

| Target | Assay Type | IC50 (nM) | Selectivity (over BD2) | Reference |

| BRD4 BD1 | TR-FRET | 20 | >1500-fold | [1] |

| BRD4 BD1 | AlphaScreen | 32 | >1000-fold |

Table 1: Inhibitory Concentration (IC50) of this compound against BRD4 Bromodomains.

| BET Protein | Bromodomain | Dissociation Constant (Kd) (nM) |

| BRD2 | BD1 | 16 |

| BRD3 | BD1 | 20 |

| BRD4 | BD1 | 16 |

| BRDT | BD1 | 20 |

| BRD2 | BD2 | >10,000 |

| BRD3 | BD2 | >10,000 |

| BRD4 | BD2 | >10,000 |

| BRDT | BD2 | >10,000 |

Table 2: Binding Affinity (Kd) of this compound for BET Family Bromodomains (Determined by BROMOscan). [4]

Impact on Key Signaling Pathways

The inhibition of BET protein function by this compound has significant downstream effects on critical signaling pathways that regulate inflammation, cell proliferation, and survival.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. The p65 subunit (RelA) of NF-κB can be acetylated, which facilitates its interaction with BRD4.[5] This interaction is crucial for the recruitment of the transcriptional machinery to NF-κB target genes. By inhibiting the BD1 of BRD4, this compound disrupts the BRD4-p65 interaction, leading to a reduction in the transcription of pro-inflammatory genes.[5] This does not affect the upstream signaling events such as the degradation of IκBα or the nuclear translocation of p65.[5]

References

- 1. This compound | BET BD1 inhibitor | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound: A Selective Inhibitor of the First Bromodomains (BD1) of the Bromo and Extra Terminal Domain (BET) Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-terminal BET bromodomain inhibitors disrupt a BRD4-p65 interaction and reduce inducible nitric oxide synthase transcription in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

GSK789: A Technical Guide to its Role in Modulating Immuno-inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK789 is a potent, cell-permeable, and highly selective chemical probe that acts as an inhibitor of the first bromodomain (BD1) of the Bromo and Extra Terminal domain (BET) family of proteins.[1] This technical guide provides an in-depth overview of this compound, with a focus on its mechanism of action in modulating immuno-inflammatory pathways. We will delve into its selectivity profile, its effects on cytokine production, and the downstream signaling events it influences. This document summarizes key quantitative data, details experimental protocols for relevant assays, and provides visualizations of the underlying molecular pathways to support further research and drug development efforts in the field of immuno-inflammation.

Introduction: Targeting BET Proteins in Inflammation

The Bromodomain and Extra-Terminal domain (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers".[2][3] They play a crucial role in regulating gene transcription by recognizing and binding to acetylated lysine residues on histone tails.[2][3] This interaction facilitates the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby controlling the expression of genes involved in a wide array of cellular processes, including cell cycle progression and inflammation.[4]

Pan-BET inhibitors, which target both the first (BD1) and second (BD2) bromodomains of BET proteins, have shown significant efficacy in preclinical models of oncology and immuno-inflammatory diseases.[1][5] However, their clinical development has been hampered by on-target toxicities.[1][5] This has spurred the development of domain-selective inhibitors, such as this compound, which selectively targets BD1. The hypothesis is that selective inhibition of BD1 may retain the desired anti-inflammatory efficacy while mitigating the side effects associated with pan-BET inhibition.[1] this compound offers a valuable tool to dissect the specific functions of BD1 in immuno-inflammatory responses.[6][1]

This compound: Mechanism of Action

This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the first bromodomain (BD1) of BET proteins. This selective inhibition prevents the tethering of BET proteins to chromatin at inflammatory gene loci.[1] Consequently, the recruitment of the transcriptional elongation complex, Positive Transcription Elongation Factor b (P-TEFb), is disrupted, leading to a suppression of transcriptional elongation and a reduction in the expression of key pro-inflammatory genes.[7] A critical downstream target of this mechanism is the NF-κB signaling pathway, a master regulator of inflammation.[8][9] By inhibiting BET-mediated transcription of NF-κB target genes, this compound effectively dampens the inflammatory cascade.

Below is a diagram illustrating the proposed mechanism of action of this compound.

Caption: Mechanism of this compound in suppressing inflammatory gene transcription.

Quantitative Data

The following tables summarize the key in vitro and cellular activity of this compound.

Table 1: In Vitro Binding Affinity and Selectivity of this compound

| Target | Assay Type | pIC50 | IC50 (nM) | Selectivity vs. BD2 | Reference |

| BRD2 BD1 | TR-FRET | 7.9 | 13 | ~1000-fold | [1] |

| BRD3 BD1 | TR-FRET | 8.1 | 8 | >1000-fold | [1] |

| BRD4 BD1 | TR-FRET | 8.2 | 6 | >1000-fold | [1] |

| BRDT BD1 | TR-FRET | 7.8 | 16 | >1000-fold | [1] |

| BRD2 BD2 | TR-FRET | <5 | >10000 | - | [1] |

| BRD3 BD2 | TR-FRET | <5 | >10000 | - | [1] |

| BRD4 BD2 | TR-FRET | <5 | >10000 | - | [1] |

| BRDT BD2 | TR-FRET | <5 | >10000 | - | [1] |

TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer

Table 2: Cellular Activity of this compound in Immuno-inflammatory Assays

| Cell Line / System | Stimulant | Readout | pIC50 | IC50 (nM) | Reference |

| Human Whole Blood | LPS | MCP-1 release | 7.1 | 79 | [10] |

| Human Whole Blood | LPS | IL-6 release | 6.8 | 158 | [1] |

| Human PBMC | PHA | IL-17A release | 6.5 | 316 | [1] |

| THP-1 cells | LPS | IL-6 production | 6.9 | 126 | [1] |

LPS: Lipopolysaccharide; MCP-1: Monocyte Chemoattractant Protein-1; IL-6: Interleukin-6; PBMC: Peripheral Blood Mononuclear Cells; PHA: Phytohaemagglutinin; IL-17A: Interleukin-17A.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

TR-FRET Binding Assay for BET Bromodomains

This assay measures the binding affinity of this compound to isolated BET bromodomains.

-

Materials:

-

His-tagged recombinant human BET bromodomain proteins (BD1 and BD2 of BRD2, BRD3, BRD4, BRDT).

-

Biotinylated histone H4 peptide acetylated at lysines 5, 8, 12, and 16 (H4K5/8/12/16ac).

-

LanthaScreen™ Eu-anti-His-Tag Antibody (Thermo Fisher Scientific).

-

Streptavidin-Allophycocyanin (APC) conjugate.

-

Assay buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT.

-

This compound serially diluted in DMSO.

-

-

Procedure:

-

Prepare assay mix containing the Eu-anti-His-Tag antibody and the respective His-tagged BET bromodomain protein in assay buffer. Incubate for 30 minutes at room temperature.

-

Add this compound at various concentrations to the wells of a 384-well microplate.

-

Add the pre-incubated protein-antibody mix to the wells.

-

Add a mixture of the biotinylated histone peptide and Streptavidin-APC to initiate the binding reaction.

-

Incubate the plate for 1 hour at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm following excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 620 nm) and plot against the logarithm of the inhibitor concentration.

-

Determine the pIC50 value from the resulting sigmoidal dose-response curve using a four-parameter fit.

-

LPS-Induced Cytokine Release in Human Whole Blood

This assay assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in a physiologically relevant ex vivo system.

-

Materials:

-

Freshly drawn human whole blood from healthy donors.

-

Lipopolysaccharide (LPS) from E. coli O111:B4.

-

This compound serially diluted in DMSO.

-

RPMI 1640 medium.

-

ELISA kits for human MCP-1 and IL-6.

-

-

Procedure:

-

Dilute the whole blood 1:1 with RPMI 1640 medium.

-

Add this compound at various concentrations to the wells of a 96-well plate.

-

Add the diluted whole blood to the wells.

-

Pre-incubate for 30 minutes at 37°C in a 5% CO2 incubator.

-

Add LPS to a final concentration of 100 ng/mL to stimulate cytokine production.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate to pellet the blood cells.

-

Collect the supernatant (plasma) and store at -80°C until analysis.

-

Measure the concentration of MCP-1 and IL-6 in the plasma using specific ELISA kits according to the manufacturer's instructions.

-

Plot the cytokine concentration against the logarithm of the inhibitor concentration and determine the pIC50 value.

-

Below is a diagram illustrating the experimental workflow for the LPS-induced cytokine release assay.

Caption: Workflow for the human whole blood cytokine release assay.

Conclusion

This compound is a highly selective and potent inhibitor of the first bromodomain of BET proteins. Its ability to modulate immuno-inflammatory pathways, primarily through the suppression of pro-inflammatory gene transcription, makes it an invaluable tool for biomedical research. The quantitative data and experimental protocols provided in this guide offer a solid foundation for scientists and researchers to further investigate the therapeutic potential of selective BD1 inhibition in a range of inflammatory and autoimmune diseases. Future studies should focus on evaluating the in vivo efficacy and safety profile of this compound in relevant animal models of disease to pave the way for potential clinical applications.

References

- 1. This compound: A Selective Inhibitor of the First Bromodomains (BD1) of the Bromo and Extra Terminal Domain (BET) Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. eubopen.org [eubopen.org]

- 4. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]

- 5. Discovery of potent BET bromodomain 1 stereoselective inhibitors using DNA-encoded chemical library selections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of GSK3 differentially modulates NF-kappaB, CREB, AP-1 and beta-catenin signaling in hepatocytes, but fails to promote TNF-alpha-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]

The Decisive Advantage: Unpacking the BD1 Selectivity of GSK789

A Technical Guide for Drug Discovery Professionals

The selective inhibition of individual bromodomains within the Bromodomain and Extra-Terminal (BET) family of proteins represents a nuanced and powerful strategy in therapeutic development. GSK789, a potent and highly selective inhibitor of the first bromodomain (BD1) of BET proteins (BRD2, BRD3, BRD4, and BRDT), exemplifies this approach. Its profound selectivity for BD1 over the second bromodomain (BD2) offers a distinct pharmacological profile, paving the way for targeted therapies with potentially improved efficacy and safety. This technical guide provides an in-depth analysis of the significance of this compound's BD1 selectivity, supported by quantitative data, detailed experimental methodologies, and visualizations of the underlying molecular and cellular mechanisms.

Quantitative Analysis of this compound's Selectivity

The remarkable selectivity of this compound for BD1 over BD2 has been quantified through various biophysical and biochemical assays. The data consistently demonstrates a significant affinity preference for the first bromodomain across all BET family members.

| Target Protein | Assay Type | BD1 Affinity | BD2 Affinity | Fold Selectivity (BD1 vs. BD2) |

| BRD2 | TR-FRET (pIC50) | 7.0 | 4.7 | ~200 |

| BROMOscan (pKd) | 7.7 | 4.6 | ~1200 | |

| BRD3 | TR-FRET (pIC50) | 6.8 | 4.7 | ~125 |

| BROMOscan (pKd) | 7.8 | 4.7 | ~1200 | |

| BRD4 | TR-FRET (pIC50) | 7.5 | 4.5 | ~1000 |

| BROMOscan (pKd) | 7.7 | 4.5 | ~1300 | |

| BRDT | TR-FRET (pIC50) | 6.2 | 4.9 | ~20 |

| BROMOscan (pKd) | 7.7 | 4.7 | ~1000 |

Note: pIC50 and pKd are negative logarithms of the IC50 and Kd values, respectively. A higher value indicates greater potency. Fold selectivity is an approximation based on the difference in pIC50 or pKd values.

The Significance of BD1-Selective Inhibition

The differential roles of BD1 and BD2 in gene regulation underscore the importance of selective inhibition. BD1 is primarily implicated in the maintenance of steady-state gene expression and the transcription of key oncogenes, such as MYC.[1][2] In contrast, BD2 plays a more prominent role in the rapid, stimulus-induced expression of inflammatory genes.[1][3]

This functional dichotomy suggests that BD1-selective inhibitors like this compound may be particularly effective in oncology, mirroring the effects of pan-BET inhibitors in cancer models, while potentially mitigating inflammatory side effects associated with BD2 inhibition.[1][3]

References

- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of GSK789 on Chromatin Engagement of BET Proteins: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK789 is a potent and highly selective chemical probe that targets the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT)[1][2][3]. These epigenetic readers play a crucial role in regulating gene transcription by recognizing and binding to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to chromatin[1][4]. Dysregulation of BET protein activity is implicated in various diseases, including cancer and inflammatory conditions. Unlike pan-BET inhibitors that target both BD1 and BD2, the selectivity of this compound for BD1 offers a valuable tool to dissect the specific functions of this domain in chromatin biology and its potential as a therapeutic target[2]. This technical guide provides an in-depth analysis of this compound's effect on the chromatin binding of BET proteins, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms.

Core Mechanism of Action

BET proteins anchor to chromatin through their bromodomains, which act as "readers" of acetylated histone marks. This interaction is a critical step in the recruitment of transcription factors and the formation of active transcription hubs. This compound, by competitively binding to the acetyl-lysine binding pocket of BD1, effectively displaces BET proteins from their chromatin tethering points. This disruption of BET protein localization leads to a downstream cascade of events, including alterations in chromatin accessibility and modulation of gene expression.

Quantitative Data Summary

The following tables summarize the in vitro and cellular potency of this compound.

Table 1: In Vitro Activity of this compound against BET Bromodomains

| Target | Assay Format | pIC50 | IC50 (nM) |

| BRD2 BD1 | TR-FRET | 7.8 | 16 |

| BRD3 BD1 | TR-FRET | 7.7 | 20 |

| BRD4 BD1 | TR-FRET | 7.8 | 16 |

| BRDT BD1 | TR-FRET | 7.7 | 20 |

| BRD2 BD2 | TR-FRET | < 4.5 | > 30,000 |

| BRD3 BD2 | TR-FRET | < 4.5 | > 30,000 |

| BRD4 BD2 | TR-FRET | < 4.5 | > 30,000 |

| BRDT BD2 | TR-FRET | < 4.5 | > 30,000 |

Data compiled from publicly available information.

Table 2: Cellular Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| MV-4-11 | Acute Myeloid Leukemia | 125 |

| HL-60 | Acute Promyelocytic Leukemia | 390 |

| THP-1 | Acute Monocytic Leukemia | 258 |

Data sourced from EUbOPEN[1].

Experimental Protocols

To investigate the effect of this compound on the chromatin binding of BET proteins, several key experimental techniques can be employed.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful method to determine the genome-wide localization of a protein of interest. In the context of this compound, this technique can be used to map the binding sites of BET proteins (e.g., BRD4) across the genome and assess how these binding patterns are altered upon treatment with the inhibitor.

Detailed Protocol:

-

Cell Culture and Treatment: Culture cells of interest to a confluence of 80-90%. Treat the cells with this compound at the desired concentration (e.g., 1 µM) or DMSO as a vehicle control for a specified duration (e.g., 1-24 hours).

-

Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Cell Lysis and Chromatin Shearing: Harvest the cells and lyse them to isolate the nuclei. Resuspend the nuclear pellet in a suitable lysis buffer and shear the chromatin to an average fragment size of 200-500 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).

-

Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G magnetic beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for the BET protein of interest (e.g., anti-BRD4).

-

Immune Complex Capture: Add protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the protein-DNA cross-links by incubating at 65°C overnight with the addition of proteinase K.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of protein binding. Compare the peak profiles between this compound-treated and control samples to identify differential binding sites.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a live-cell imaging technique used to measure the dynamics of molecular mobility. It can be used to assess the residence time of fluorescently-tagged BET proteins on chromatin and how this is affected by this compound. A faster fluorescence recovery after photobleaching indicates a more dynamic and less stably bound protein population.

Detailed Protocol:

-

Cell Line Generation: Generate a stable cell line expressing a BET protein (e.g., BRD4) fused to a fluorescent protein (e.g., GFP).

-

Cell Culture and Plating: Plate the cells on glass-bottom dishes suitable for live-cell imaging.

-

Treatment: Treat the cells with this compound or DMSO prior to imaging.

-

Image Acquisition: Using a confocal microscope, acquire pre-bleach images of the fluorescently-tagged BET protein within the nucleus.

-

Photobleaching: Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.

-

Post-Bleach Imaging: Acquire a time-lapse series of images of the bleached region to monitor the recovery of fluorescence as unbleached protein molecules diffuse into the ROI.

-

Data Analysis: Quantify the fluorescence intensity in the bleached region over time. Fit the recovery curve to a mathematical model to determine the mobile fraction and the half-time of recovery (t½), which are inversely related to the strength of chromatin binding.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

ATAC-seq is a method for mapping chromatin accessibility genome-wide. By assessing changes in the chromatin landscape upon this compound treatment, researchers can infer the downstream consequences of BET protein displacement on gene regulation.

Detailed Protocol:

-

Cell Culture and Treatment: Treat cells with this compound or DMSO as described for ChIP-seq.

-

Cell Lysis and Transposition: Harvest a small number of cells (e.g., 50,000) and lyse them to isolate nuclei. Immediately treat the nuclei with a hyperactive Tn5 transposase, which will simultaneously fragment the DNA and ligate sequencing adapters into accessible regions of chromatin.

-

DNA Purification: Purify the transposed DNA.

-

Library Amplification: Amplify the library using PCR.

-

Sequencing and Data Analysis: Perform paired-end sequencing and analyze the data to identify regions of open chromatin. Compare the accessibility profiles of this compound-treated and control cells to identify differential accessible regions.

Expected Outcomes and Interpretation

Treatment of cells with this compound is expected to lead to a significant reduction in the chromatin occupancy of BET proteins, particularly at active gene promoters and enhancers. This can be quantified by a decrease in the number and intensity of ChIP-seq peaks for proteins like BRD4. FRAP experiments would be expected to show a faster fluorescence recovery for GFP-tagged BET proteins in the presence of this compound, indicating a more transient interaction with chromatin. Downstream, ATAC-seq analysis may reveal changes in chromatin accessibility at BET protein binding sites, which can be correlated with changes in gene expression as measured by RNA-seq.

Conclusion

This compound serves as a critical tool for elucidating the specific roles of the first bromodomain of BET proteins in chromatin regulation. By employing techniques such as ChIP-seq, FRAP, and ATAC-seq, researchers can gain a detailed understanding of how this compound modulates the interaction of BET proteins with the genome, ultimately influencing transcriptional programs. The methodologies and data presented in this guide provide a framework for the continued investigation of BD1-selective inhibitors and their therapeutic potential.

References

In-Depth Technical Guide: Antitumor Properties of GSK789, a Selective BET Bromodomain 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK789 is a potent, cell-permeable chemical probe that acts as a highly selective inhibitor of the first bromodomain (BD1) of the Bromodain and Extra-Terminal Domain (BET) family of proteins (BRD2, BRD3, and BRD4). By selectively targeting BD1, this compound disrupts the interaction between BET proteins and acetylated histones, leading to the modulation of gene transcription critical for cancer cell proliferation and survival. This guide provides a comprehensive overview of the preclinical antitumor properties of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols.

Introduction

The BET family of proteins are epigenetic readers that play a crucial role in regulating gene expression. Their dysregulation is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets. Pan-BET inhibitors, which target both the first (BD1) and second (BD2) bromodomains, have shown promise in clinical trials but are also associated with toxicities. The development of domain-selective inhibitors like this compound, which preferentially targets BD1, offers a potential strategy to separate therapeutic efficacy from adverse effects. Evidence suggests that BD1 is the primary driver of the anticancer effects of pan-BET inhibitors.[1] This document details the preclinical profile of this compound as a selective BD1 inhibitor with antitumor potential.

Mechanism of Action: Selective BET BD1 Inhibition

This compound exerts its antitumor effects by competitively binding to the acetyl-lysine binding pocket of the first bromodomain (BD1) of BET proteins. This selective inhibition prevents the recruitment of BET proteins to chromatin, thereby downregulating the transcription of key oncogenes, most notably MYC. The transcription of MYC, a master regulator of cell proliferation and survival, is highly dependent on BRD4, a member of the BET family. By displacing BRD4 from the MYC promoter and enhancer regions, this compound effectively suppresses MYC expression, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, BET inhibitors are known to modulate the NF-κB signaling pathway, which is constitutively active in many cancers and promotes inflammation and cell survival.

Signaling Pathway of this compound's Antitumor Activity

Quantitative Data

The following tables summarize the in vitro biochemical and cellular activities of this compound.

Table 1: In Vitro Biochemical Activity of this compound

| Target | Assay Format | pIC50 | IC50 (nM) | Selectivity over BRD4 BD2 |

| BRD4 BD1 | TR-FRET | 7.5 | 32 | ~1000-fold |

| BRD2 BD1 | TR-FRET | 7.0 | 100 | ~200-fold |

| BRD3 BD1 | TR-FRET | 6.8 | 158 | ~125-fold |

| BRDT BD1 | TR-FRET | 6.2 | 631 | ~20-fold |

Data compiled from publicly available information.

Table 2: BROMOscan Dissociation Constants (Kd) of this compound

| Bromodomain | Kd (nM) | Selectivity over BRD4 BD2 |

| BRD4 BD1 | 20 | ~1300-fold |

| BRD2 BD1 | 20 | ~1200-fold |

| BRD3 BD1 | 16 | ~1200-fold |

| BRDT BD1 | 20 | ~1000-fold |

| BRD4 BD2 | >26,000 | - |

| BRD2 BD2 | >24,000 | - |

| BRD3 BD2 | >26,000 | - |

| BRDT BD2 | >20,000 | - |

BROMOscan data demonstrates high selectivity for the first bromodomain of the BET family.

Table 3: In Vitro Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MV-4-11 | Acute Myeloid Leukemia | 125 |

| HL-60 | Acute Promyelocytic Leukemia | 390 |

| THP-1 | Acute Monocytic Leukemia | 258 |

Cell viability was assessed after 72 hours of treatment.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the binding affinity of this compound to isolated BET bromodomains.

Experimental Workflow: TR-FRET Assay

References

Preliminary Studies on GSK789 in Autoimmune Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK789 is a potent and highly selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1] BET proteins are epigenetic "readers" that play a critical role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, they recruit transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. In the context of autoimmune diseases, BET proteins are implicated in the transcription of pro-inflammatory cytokines and other mediators of the immune response. Therefore, inhibition of these proteins presents a promising therapeutic strategy.

This technical guide provides an in-depth overview of the core principles and methodologies for conducting preliminary studies on this compound in preclinical autoimmune models. While specific in vivo efficacy data for this compound in autoimmune models is not extensively available in the public domain, this document outlines the expected experimental frameworks, data presentation, and underlying signaling pathways based on the known mechanism of action of BD1-selective BET inhibitors.

Core Mechanism of Action: BET Inhibition

The therapeutic rationale for using BET inhibitors in autoimmune diseases stems from their ability to suppress the expression of key inflammatory genes. BET proteins, particularly BRD4, are crucial for the transcription of pro-inflammatory cytokines such as IL-6 and TNF-α, as well as other molecules involved in immune cell activation and differentiation. By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, inhibitors like this compound prevent their association with chromatin, leading to a downregulation of target gene transcription.

Recent studies have highlighted a functional divergence between the two tandem bromodomains of BET proteins, BD1 and BD2. While both domains are involved in chromatin binding, they appear to regulate different sets of genes. Notably, research suggests that selective inhibition of BD2 may be more effective in models of inflammation and autoimmune disease, whereas BD1 inhibition shows more promise in oncology. This distinction is critical when evaluating the potential of a BD1-selective inhibitor like this compound in the context of autoimmunity.

Data Presentation: Illustrative Quantitative Data

The following tables present illustrative data that could be generated from preclinical studies of this compound in common autoimmune models. Note: This data is hypothetical and intended for demonstrative purposes to guide experimental design and data analysis.

Table 1: Efficacy of this compound in a Murine Collagen-Induced Arthritis (CIA) Model

| Treatment Group | Dose (mg/kg, i.p., daily) | Mean Arthritis Score (Day 35) | Paw Swelling (mm, change from baseline) | Histological Score (Inflammation, Pannus, Erosion) |

| Vehicle Control | - | 4.5 ± 0.8 | 1.8 ± 0.3 | 3.8 ± 0.5 |

| This compound | 3 | 3.2 ± 0.6 | 1.3 ± 0.2 | 2.9 ± 0.4 |

| This compound | 10 | 2.1 ± 0.4 | 0.8 ± 0.1 | 1.7 ± 0.3 |

| This compound | 30 | 1.5 ± 0.3 | 0.5 ± 0.1 | 1.1 ± 0.2 |

| Dexamethasone | 1 | 0.8 ± 0.2 | 0.3 ± 0.1 | 0.5 ± 0.1 |

Table 2: Effect of this compound on Cytokine Levels in a Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)

| Treatment Group | Dose (mg/kg, i.p., daily) | Serum IL-17A (pg/mL) | Serum IFN-γ (pg/mL) | Spinal Cord TNF-α mRNA (fold change) |

| Vehicle Control | - | 150 ± 25 | 220 ± 30 | 5.2 ± 0.9 |

| This compound | 10 | 95 ± 18 | 160 ± 22 | 3.1 ± 0.6 |

| This compound | 30 | 60 ± 12 | 110 ± 15 | 1.8 ± 0.4 |

| Fingolimod | 0.5 | 45 ± 10 | 85 ± 12 | 1.2 ± 0.3 |

Experimental Protocols

Murine Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the prophylactic efficacy of this compound in a mouse model of rheumatoid arthritis.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 50% PBS)

-

Dexamethasone (positive control)

Procedure:

-

Induction of Arthritis:

-

On day 0, immunize mice intradermally at the base of the tail with 100 µg of CII emulsified in CFA.

-

On day 21, administer a booster injection of 100 µg of CII emulsified in IFA.

-

-

Treatment:

-

Randomize mice into treatment groups (n=10 per group).

-

From day 21 to day 35, administer this compound (e.g., 3, 10, 30 mg/kg), vehicle, or dexamethasone (1 mg/kg) daily via intraperitoneal (i.p.) injection.

-

-

Assessment:

-

Monitor mice daily for signs of arthritis starting from day 21.

-

Score the severity of arthritis in each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.

-

Measure paw thickness using a digital caliper every other day.

-

On day 35, euthanize mice and collect paws for histological analysis (H&E staining) to assess inflammation, pannus formation, and bone erosion.

-

Collect blood for cytokine analysis (e.g., ELISA for TNF-α, IL-6).

-

Murine Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To assess the therapeutic potential of this compound in a mouse model of multiple sclerosis.

Materials:

-

Female C57BL/6 mice (8-10 weeks old)

-

MOG35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

This compound

-

Vehicle

-

Fingolimod (positive control)

Procedure:

-

Induction of EAE:

-

On day 0, immunize mice subcutaneously with 200 µg of MOG35-55 peptide emulsified in CFA.

-

Administer 200 ng of PTX in PBS intraperitoneally on day 0 and day 2.

-

-

Treatment:

-

Begin treatment upon the first signs of clinical symptoms (typically around day 10-12).

-

Administer this compound (e.g., 10, 30 mg/kg), vehicle, or fingolimod (0.5 mg/kg) daily via i.p. injection for 21 days.

-

-

Assessment:

-

Monitor mice daily for clinical signs of EAE on a scale of 0-5 (0=normal, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb and hind limb paralysis, 5=moribund).

-

Record body weight daily.

-

At the end of the treatment period, collect spinal cords for histological analysis (Luxol fast blue and H&E staining) to assess demyelination and immune cell infiltration.

-

Isolate splenocytes for ex vivo restimulation with MOG35-55 and subsequent analysis of T-cell proliferation and cytokine production (e.g., intracellular cytokine staining for IFN-γ and IL-17A).

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: BET inhibition signaling pathway in autoimmunity.

References

Methodological & Application

Application Notes and Protocols for GSK789 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK789 is a potent, cell-permeable, and highly selective chemical probe that acts as an inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] The BET family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that recognize and bind to acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription.[3][4] By selectively inhibiting the BD1 domain, this compound displaces BET proteins from chromatin, leading to the modulation of transcriptional programs involved in cancer and inflammation.[1][5] this compound exhibits significant antitumor and immunomodulatory effects, making it a valuable tool for investigating the biological functions of BET bromodomains and for potential therapeutic development.[1]

These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to assess its anti-proliferative and cytokine-modulating activities.

Data Presentation

The following tables summarize the in vitro activity of this compound in various cell lines and assays.

Table 1: Anti-Proliferative Activity of this compound in Cancer Cell Lines [4]

| Cell Line | Cancer Type | IC50 (nM) |

| MV-4-11 | Acute Myeloid Leukemia | 125 |

| THP-1 | Acute Monocytic Leukemia | 258 |

| HL-60 | Acute Promyelocytic Leukemia | 390 |

Table 2: Inhibitory Activity of this compound on Cytokine Release [4]

| Cytokine | IC50 (µM) |

| TNF-alpha | 0.87 |

| MCP-1 | 0.67 |

| IL-6 | 3.55 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its in vitro characterization.

References

Application Notes and Protocols for GSK789 in a Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK789 is a potent and highly selective, cell-permeable inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] BET proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, such as c-Myc, making them attractive targets for cancer therapy.[2][3] this compound's selectivity for BD1 offers a tool to dissect the specific functions of this domain in cancer biology. These application notes provide a comprehensive guide for the utilization of this compound in a mouse xenograft model, covering experimental design, detailed protocols, and data presentation.

Mechanism of Action: The BET Signaling Pathway

BET proteins are critical components of the transcriptional machinery. They bind to acetylated lysine residues on histones and transcription factors, recruiting transcriptional complexes to specific gene promoters and enhancers. This action facilitates the expression of genes involved in cell proliferation, survival, and inflammation. This compound, by selectively inhibiting the BD1 domain of BET proteins, displaces them from chromatin. This leads to the transcriptional suppression of key oncogenes and pro-inflammatory pathways, including c-Myc, NF-κB, and JAK/STAT signaling pathways, thereby inhibiting tumor growth and modulating the tumor microenvironment.[4][5][6]

Caption: this compound inhibits the BD1 domain of BET proteins, preventing their binding to acetylated histones and subsequent recruitment of the transcriptional machinery. This leads to the downregulation of oncogenes like c-Myc and a reduction in tumor cell proliferation and survival.

Data Presentation

Quantitative data from in vivo xenograft studies should be meticulously recorded and presented for clear interpretation and comparison between treatment groups.

Table 1: Summary of In Vivo Dosing and Efficacy Data for BET Inhibitors

| Compound | Dosage | Administration Route | Dosing Schedule | Vehicle | Tumor Model | Efficacy Summary | Reference |

| This compound | 10 mg/kg | Intraperitoneal (IP) | To be determined by researcher (e.g., Daily) | To be determined by researcher (e.g., 10% HP-β-CD in sterile water) | Various Xenografts | Preclinical antitumor effects demonstrated. | General BET inhibitor knowledge |

| (+)-JQ1 | 50 mg/kg | Intraperitoneal (IP) | Daily for 21-28 days | 10% (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) in sterile water with 10% DMSO | Pancreatic Ductal Adenocarcinoma PDX | Inhibition of tumor growth by 40-62% compared to vehicle.[2] | [2] |

| (+)-JQ1 | 50 mg/kg | Intraperitoneal (IP) | Daily for 3 weeks | Not specified | Childhood Sarcoma Xenografts | Significant inhibition of tumor growth.[2] | [2] |

| (+)-JQ1 | 50 mg/kg | Intraperitoneal (IP) | Daily | Not specified | NUT Midline Carcinoma Xenografts | Marked reduction in FDG uptake and tumor growth.[2][7] | [2][7] |

Table 2: Example of Tumor Growth Inhibition (TGI) Data

| Treatment Group | Number of Mice (n) | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Day 21 (mm³) ± SEM | TGI (%) | Mean Body Weight Change (%) ± SEM |

| Vehicle Control | 8 | 150 ± 15 | 1200 ± 120 | 0 | +5 ± 2 |

| This compound (10 mg/kg) | 8 | 152 ± 14 | 450 ± 50 | 62.5 | -2 ± 1.5 |

Experimental Protocols

The following protocols provide a detailed methodology for a typical mouse xenograft study with this compound. These should be adapted based on the specific cell line, mouse strain, and institutional guidelines.

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol is adapted from established methods for the in vivo delivery of similar small molecule inhibitors, such as (+)-JQ1.[2]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

(2-hydroxypropyl)-β-cyclodextrin (HP-β-CD), sterile

-

Sterile water for injection

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile 0.22 µm syringe filter

Procedure:

-

Prepare Stock Solution:

-

Aseptically weigh the required amount of this compound powder.

-

Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 50 mg/mL).

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into single-use volumes and store at -20°C, protected from light.

-

-

Prepare Vehicle Solution:

-

Prepare a 10% (w/v) solution of HP-β-CD in sterile water. For example, dissolve 1 g of HP-β-CD in a final volume of 10 mL of sterile water.

-

Stir until the HP-β-CD is completely dissolved. This solution can be stored at 4°C.

-

-

Prepare Final Dosing Solution (on the day of injection):

-

Thaw an aliquot of the this compound stock solution.

-

To achieve a final dosing concentration of 1 mg/mL for a 10 mg/kg dose in a 20g mouse (assuming a 200 µL injection volume), dilute the stock solution.

-

For example, to prepare 1 mL of the final dosing solution, add 980 µL of the 10% HP-β-CD vehicle to a sterile tube.

-

While vortexing, slowly add 20 µL of the 50 mg/mL this compound stock solution to the vehicle.

-

The final concentration of this compound will be 1 mg/mL, and the final concentration of DMSO will be 2%.

-

Sterile filter the final solution using a 0.22 µm syringe filter before injection.

-

Protocol 2: Mouse Xenograft Model and this compound Treatment

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old

-

Cancer cell line of interest

-

Sterile phosphate-buffered saline (PBS) or serum-free media

-

Matrigel (optional)

-

Syringes (1 mL) and needles (27-30 gauge for injection, appropriate gauge for dosing)

-

Calipers

-

Animal balance

-

Appropriate personal protective equipment (PPE)

-

This compound dosing solution (from Protocol 1)

-

Vehicle control solution (10% HP-β-CD with corresponding DMSO concentration)

Procedure:

-

Tumor Cell Implantation:

-

Harvest cancer cells during their exponential growth phase.

-

Resuspend the cells in sterile PBS or serum-free media at the desired concentration (e.g., 1-5 x 10^6 cells in 100-200 µL). Matrigel can be mixed with the cell suspension (1:1 ratio) to improve tumor take rate.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth regularly by measuring the length and width of the tumors with calipers.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

This compound Administration:

-

Weigh each mouse before dosing to calculate the precise injection volume.

-

Administer the prepared this compound formulation or vehicle control to the mice via intraperitoneal (IP) injection.

-

A typical dosing schedule to start with is daily administration.

-

-

Monitoring and Data Collection:

-

Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

-

Measure tumor volume with calipers 2-3 times per week.

-

Record body weights 2-3 times per week.

-

-

Endpoint and Tissue Collection:

-

At the end of the study (e.g., when tumors in the control group reach a maximum allowable size as per institutional guidelines), euthanize the mice.

-

Tumors and other relevant tissues can be harvested for further analysis (e.g., pharmacodynamics, histology).

-

Caption: A typical workflow for an in vivo mouse xenograft study evaluating the efficacy of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GSK789 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK789 is a potent, cell-permeable, and highly selective chemical probe that acts as an inhibitor of the first bromodomain (BD1) of the Bromo and Extra Terminal (BET) family of proteins.[1][2][3][4] This family includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[5][6] BET proteins are epigenetic readers that play a crucial role in regulating gene transcription by binding to acetylated lysine residues on histones.[5][7] By selectively inhibiting the BD1 domain, this compound disrupts the interaction of BET proteins with chromatin, leading to modulation of gene expression.[8] This activity gives this compound demonstrated anti-tumor, anti-inflammatory, and immunomodulatory effects in vitro.[1][8]

These application notes provide recommended starting concentrations for cell-based assays, detailed protocols for common experimental setups, and a summary of key in vitro data for this compound.

Data Presentation: In Vitro Activity and Recommended Assay Concentrations

The following table summarizes the key in vitro potency and recommended starting concentrations for this compound in cell-based assays. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

| Parameter | Value | Assay Type | Target | Source |

| Recommended Starting Concentration | Up to 1 µM | General Cell-Based Assays | BET BD1 | [5] |

| Recommended Dilution Strategy | 9-point curve, 1/3 serial dilutions starting from 1 µM | General Cell-Based Assays | BET BD1 | [5] |

| Alternative Recommended Concentration | Up to 10 µM | General Cell-Based Assays | BET BD1 | [6] |

| BRD4 BD1 IC50 | 32 nM | TR-FRET Assay | BRD4 BD1 | [9] |

| BRD2 BD1 IC50 | 100 nM | TR-FRET Assay | BRD2 BD1 | [6] |

Signaling Pathway

This compound exerts its effects by inhibiting the binding of BET proteins to acetylated histones, thereby preventing the recruitment of transcriptional machinery and subsequent gene expression. The diagram below illustrates this mechanism of action.

Caption: Mechanism of action of this compound in inhibiting BET protein function.

Experimental Protocols

Cell Proliferation Assay (e.g., using MTS or CellTiter-Glo®)

This protocol outlines a general procedure to assess the anti-proliferative effects of this compound on a cancer cell line.

Materials:

-

This compound (and a negative control compound, GSK791, if available)[5]

-

Cancer cell line of interest (e.g., a human leukemia cell line)

-

Complete cell culture medium

-

96-well clear or opaque-walled microplates (depending on the assay)

-

MTS reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Multichannel pipette

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.[5]

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 1 µM down, using 1/3 serial dilutions as a starting point.[5] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Viability Measurement:

-

For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.

-

For CellTiter-Glo® assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker, and incubate at room temperature for 10 minutes. Measure the luminescence.

-

-

Data Analysis:

-

Subtract the background absorbance/luminescence from all readings.

-

Normalize the data to the vehicle control.

-

Plot the normalized values against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Cytokine Release Assay (e.g., IL-6 or MCP-1 ELISA)

This protocol is designed to measure the immunomodulatory effects of this compound by quantifying the inhibition of cytokine release from stimulated immune cells.

Materials:

-

This compound

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1)

-

Complete RPMI-1640 medium

-

Lipopolysaccharide (LPS)

-

96-well cell culture plates

-

ELISA kit for the cytokine of interest (e.g., human IL-6 or MCP-1)

-

Plate reader for ELISA

Procedure:

-

Cell Seeding:

-

Isolate PBMCs or culture the immune cell line.

-

Seed cells at an appropriate density (e.g., 1 x 10^5 cells/well) in a 96-well plate in 100 µL of complete medium.

-

-

Compound Pre-treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted compound to the cells and pre-incubate for 1-2 hours at 37°C.

-

-

Cell Stimulation:

-

Prepare a solution of LPS in culture medium.

-

Add LPS to the wells to a final concentration known to induce a robust cytokine response (e.g., 100 ng/mL). Include a non-stimulated control.

-

-

Incubation:

-

Incubate the plate for 18-24 hours at 37°C.

-

-

Supernatant Collection:

-

Centrifuge the plate at a low speed to pellet the cells.

-

Carefully collect the supernatant for cytokine analysis.

-

-

Cytokine Quantification:

-

Perform the ELISA according to the manufacturer's instructions to measure the concentration of the cytokine in the supernatants.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine release for each this compound concentration relative to the LPS-stimulated vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating this compound in a cell-based assay.

Caption: A generalized workflow for in vitro cell-based assays with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound: A Selective Inhibitor of the First Bromodomains (BD1) of the Bromo and Extra Terminal Domain (BET) Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eubopen.org [eubopen.org]

- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 7. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]

Application of GSK789 in ChIP-seq Analysis of BRD4

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is a critical epigenetic reader that plays a pivotal role in regulating gene expression.[1][2][3][4] It recognizes and binds to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene loci to facilitate transcription.[4] BRD4 is particularly enriched at super-enhancers, which are clusters of enhancers that drive the expression of key oncogenes and cell identity genes.[2] Consequently, BRD4 has emerged as a promising therapeutic target in various diseases, including cancer.[2][4]

GSK789 is a potent and highly selective small molecule inhibitor of the first bromodomain (BD1) of the BET protein family, including BRD4.[5][6][7] It exhibits approximately 1000-fold greater affinity for BD1 over the second bromodomain (BD2).[8] This selectivity offers a refined tool to probe the specific functions of BD1 in BRD4-mediated gene regulation. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to map the genome-wide binding sites of DNA-associated proteins.[9][10] The application of this compound in conjunction with BRD4 ChIP-seq allows researchers to investigate the impact of selective BD1 inhibition on BRD4's chromatin occupancy and its subsequent effects on gene transcription.

This document provides detailed protocols and application notes for utilizing this compound in the ChIP-seq analysis of BRD4. While direct quantitative ChIP-seq data for this compound is not yet publicly available, we have included representative data from studies using the well-characterized pan-BET inhibitor, JQ1, to illustrate the expected outcomes. JQ1, like this compound, displaces BRD4 from chromatin, and therefore, its effects on BRD4 binding in ChIP-seq are expected to be analogous.[3][11][12][13]

Mechanism of Action